molecular formula C17H12ClFN2S B3003538 3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine CAS No. 897758-83-7

3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine

Cat. No.: B3003538
CAS No.: 897758-83-7
M. Wt: 330.81
InChI Key: ITSGIFDNWWWOBS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine is a synthetic pyridazine derivative of interest in medicinal chemistry and biochemical research. Its molecular structure incorporates two key pharmacophoric elements: a 4-chlorophenyl group attached to the pyridazine core and a (4-fluorobenzyl)thio ether linkage. The 4-fluorobenzyl motif is a recognized structural feature in the design of potent tyrosinase inhibitors . Tyrosinase is a copper-containing enzyme critical in melanin production, and its overactivity is associated with skin pigmentation disorders and neurodegenerative processes in Parkinson's disease . The integration of halogen atoms, such as chlorine and fluorine, into inhibitor scaffolds has been shown to enhance inhibitory activity by engaging in favorable interactions within the enzyme's catalytic site . The specific placement of these halogenated aryl systems on the pyridazine scaffold suggests potential for investigating its mechanism of action as a competitive or allosteric inhibitor of various enzymes. Researchers can utilize this compound as a chemical probe to study melanogenesis pathways or as a lead structure for the development of novel therapeutic and cosmetic agents targeting tyrosinase. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2S/c18-14-5-3-13(4-6-14)16-9-10-17(21-20-16)22-11-12-1-7-15(19)8-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSGIFDNWWWOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.

    Substitution with 4-Chlorophenyl Group:

    Thioether Formation: The final step involves the reaction of the pyridazine derivative with 4-fluorobenzylthiol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in studies to understand its interaction with biological targets, potentially leading to the discovery of new biochemical pathways.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Heterocycle
3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine (Target) C₁₇H₁₁ClFN₃S 343.8 4-Cl-C₆H₄, 4-F-C₆H₄-CH₂S Pyridazine
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazine C₁₆H₁₁ClN₄S₂ 358.9 4-Cl-C₆H₄-CH₂S, 2-thienyl Triazolo-pyridazine
6-[(4-Chlorophenyl)thio]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine C₁₇H₁₁ClN₄S 338.8 4-Cl-C₆H₄-S, phenyl Triazolo-pyridazine
3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazine C₂₀H₁₆ClFN₄OS 414.9 2-Cl-6-F-C₆H₃-CH₂S, 4-OEt-C₆H₄ Triazolo-pyridazine
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone C₁₇H₁₃ClN₄O₂S 380.8 4-Cl-C₆H₄, 4-OMe-C₆H₄-CO-CH₂S Triazole

Key Observations :

  • Core Heterocycle : The target compound’s pyridazine core distinguishes it from triazolo-pyridazine () or triazole derivatives (). Pyridazine derivatives often exhibit unique electronic properties due to their nitrogen arrangement, influencing reactivity and binding interactions.
  • Substituent Effects: The 4-fluorobenzylthio group in the target enhances lipophilicity compared to non-fluorinated analogs (e.g., 4-chlorobenzylthio in ). Fluorine’s electron-withdrawing nature may also stabilize the thioether linkage . Chlorophenyl vs.

Physical and Spectral Properties

  • Melting Points : Analogs in exhibit melting points ranging from 107–166°C , influenced by substituent polarity and crystallinity. For example:

    • Compound 8a (4-methoxyphenyl derivative): 162–164°C (high due to hydrogen bonding).
    • Compound 7b (trifluoromethylphenyl derivative): 160–162°C (electron-withdrawing groups enhance packing).
      The target’s melting point is likely comparable, though fluorine’s effects may lower it slightly relative to chlorinated analogs .
  • Spectral Data: 1H NMR: The target’s 4-fluorobenzylthio group would show distinct deshielded aromatic protons (~7.2–7.4 ppm) and a fluorine-coupled methylene (-CH₂S-) signal. This contrasts with ’s triazole-thioether compounds, where thienyl or methoxyphenyl groups produce unique splitting patterns. 19F NMR: A singlet near -115 ppm would confirm the para-fluorine substituent, absent in non-fluorinated analogs .

Biological Activity

3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine, identified by CAS No. 897758-83-7, is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridazine ring substituted with a 4-chlorophenyl group and a 4-fluorobenzylthio group. The synthesis typically involves several key steps:

  • Formation of the Pyridazine Ring : Achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
  • Substitution with 4-Chlorophenyl Group : This step introduces the chlorophenyl moiety.
  • Thioether Formation : The final step involves the reaction of the pyridazine derivative with 4-fluorobenzylthiol under basic conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate critical signaling pathways in cancer and inflammatory responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of pyridazine compounds often possess anticancer properties. For instance, similar compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle at specific phases .

Antimicrobial Properties

There is emerging evidence that this compound may also exhibit antimicrobial activity. Compounds with similar structures have been shown to possess antibacterial and antifungal properties, which could be explored further for therapeutic applications against resistant strains of pathogens .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyridazine derivatives on MCF-7 breast cancer cells. Results indicated that certain derivatives led to a significant reduction in cell viability, suggesting potential for further development as anticancer agents .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related thioether compounds against common bacterial strains. The results demonstrated notable inhibition zones, indicating effective antimicrobial action .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityReference
3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinoneStructureAnticancer
3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazoleStructureAntimicrobial

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays involving this compound?

  • Non-linear regression models (e.g., log-dose vs. response) and IC₅₀/EC₅₀ calculations using software like GraphPad Prism® ensure robust quantification of potency. Triplicate testing and ANOVA analysis reduce experimental error .

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